4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFURLBAHLGYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific Synthetic Routes Relevant to 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
While direct literature on this exact compound is limited, related synthetic methodologies for structurally similar trifluoromethylpyridines bearing halogen and methoxy substituents can be extrapolated:
Halogenated Trifluoromethylpyridines via Halogen Exchange and Fluorination
- Starting from halogenated methylpyridines (e.g., 4-bromo-3-methoxypicoline), chlorination of the methyl group to a trichloromethyl intermediate can be performed under liquid-phase conditions.
- Subsequent vapor-phase fluorination replaces chlorines with fluorines, generating the trifluoromethyl group on the pyridine ring.
- This process often employs a two-phase vapor-phase reactor with a catalyst fluidized bed for fluorination followed by an empty phase for further chlorination or substitution steps.
Cyclocondensation Using Trifluoromethyl Building Blocks
- Pyridine rings can be constructed by cyclocondensation reactions using trifluoromethylated precursors such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride.
- Incorporation of methoxy groups can be achieved via substitution reactions on the pyridine ring either before or after ring formation.
- Bromination at the 4-position can be introduced via electrophilic aromatic substitution or via functional group transformations on a preformed trifluoromethylpyridine intermediate.
Direct Trifluoromethylation of Bromo- or Methoxy-Substituted Pyridines
- Using trifluoromethyl copper or related reagents, trifluoromethyl groups can be introduced directly onto bromo- or iodo-substituted pyridines.
- This method allows late-stage functionalization, which is advantageous for introducing the trifluoromethyl group after installing other substituents such as methoxy and bromo groups.
- This approach is particularly useful for regioselective synthesis of trifluoromethylpyridines with multiple substituents.
Comparative Data on Yields and Reaction Conditions
From the literature on vapor-phase fluorination and chlorination of picolines (related pyridine derivatives), the following data summarize yields of trifluoromethylpyridine derivatives under various conditions:
| Substrate | Reaction Temp. (°C) | Product Type | Yield (GC Peak Area %) |
|---|---|---|---|
| 3-Picoline | 335 (CFB phase), 320 (empty phase) | Trifluoromethylpyridine (TF) | 86.4% |
| 3-Picoline | 380, 380 | Chloro(trifluoromethyl)pyridine (CTF) | 64.1% |
| 2-Picoline | 350–360 | TF | 71.3% |
| 2-Picoline | 450 | CTF | 62.2% |
CFB: Catalyst Fluidized Bed phase
This data indicates that reaction temperature and phase conditions critically influence the type and yield of trifluoromethylated products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 3-methoxy-2-methylpyridine.
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been documented for producing 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine. These methods often utilize starting materials that are readily available and involve mild reaction conditions to ensure high yields and selectivity. For instance, one method involves the reaction of 2-chloro-3-trifluoromethylpyridine with a suitable brominating agent under controlled conditions to achieve the desired compound .
Applications in Medicinal Chemistry
Pharmacological Potential
The compound exhibits potential as an intermediate in drug synthesis, particularly for compounds targeting pain management and respiratory diseases. Research indicates that derivatives of trifluoromethylpyridines can act on transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammatory responses. Specifically, TRPA1 channel inhibition has been linked to reduced pain perception, making this compound a candidate for further pharmacological studies .
Case Studies
- Pain Management : A study highlighted the effectiveness of similar pyridine derivatives in inhibiting TRPA1 channels, suggesting that this compound could be developed into a therapeutic agent for neuropathic pain .
- Respiratory Disorders : The compound's ability to modulate inflammatory pathways makes it a candidate for treating respiratory conditions where TRPA1 activation contributes to symptoms .
Agrochemical Applications
In agrochemistry, trifluoromethylpyridines are recognized for their utility as herbicides and pesticides. The incorporation of trifluoromethyl groups often enhances the biological activity of these compounds, allowing them to effectively target specific pests while minimizing environmental impact.
Research Insights
Recent studies have shown that derivatives similar to this compound exhibit promising herbicidal activity. This is attributed to their ability to disrupt metabolic pathways in target plants or pests, providing an effective means of control without extensive ecological damage .
Chemical Research Applications
The unique properties of this compound make it valuable in chemical research:
- Building Blocks : It serves as a building block for synthesizing more complex organic molecules, facilitating advancements in material science and organic synthesis.
- Interaction Studies : Its electrophilic nature allows it to participate in various chemical reactions, making it useful for studying reaction mechanisms and designing new compounds with specific functionalities .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s unique substitution pattern distinguishes it from related brominated trifluoromethylpyridines. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
*Similarity scores calculated based on structural overlap with this compound .
Key Observations:
Substituent Position Effects :
- The 2-CF₃ group in the target compound may enhance insecticidal activity, as seen in 2-(trifluoromethyl)pyridine oxadiazole derivatives . In contrast, 6-CF₃ analogues (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) are more commonly used as synthetic intermediates .
- The 3-methoxy group correlates with improved neuroprotective activity (87% cell viability) compared to 4-methoxy derivatives (80%) , suggesting positional sensitivity in biological systems.
Bromine vs. For example, 3-(4-Bromobenzoyl)-2-chloro-6-(trifluoromethyl)pyridine shows enhanced antibacterial activity due to bromine’s electron-withdrawing effects .
Trifluoromethyl Flexibility :
- Evidence suggests that CF₃ placement (e.g., C2 vs. C6) is less critical for enzyme inhibition (e.g., MurA inhibitors) but crucial for agrochemical activity .
Insecticidal Activity:
Derivatives of 2-(trifluoromethyl)pyridine with 1,3,4-oxadiazole moieties exhibit notable insecticidal properties, with structural variations at the phenyl ring significantly impacting efficacy . The target compound’s 3-methoxy group may enhance bioavailability, though direct bioactivity data remain unexplored.
Neuroprotective Potential:
Pyridines with 3-methoxy and 2-CF₃ groups show promise in neurodegenerative disease models. For instance, 3-methoxy-6-(trifluoromethyl)pyridine increased neuronal cell viability to 87% at low concentrations, outperforming 4-methoxy analogues .
Critical Analysis and Gaps
- Contradictory Evidence: While trifluoromethyl position was non-critical in MurA inhibitors , it significantly affects insecticidal activity . This highlights context-dependent substituent effects.
- Data Limitations : Physical properties (e.g., solubility, logP) of the target compound are absent in the provided evidence, necessitating experimental validation.
Biological Activity
4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique halogen and functional group arrangement. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry. It is characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 2-position of the pyridine ring, with a molecular formula of C₇H₅BrF₃N and a molecular weight of 256.02 g/mol.
The presence of the bromine and trifluoromethyl groups significantly influences the chemical reactivity and biological properties of this compound. The electrophilic nature of the bromine atom, combined with the electron-withdrawing effects of the trifluoromethyl group, suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound can interact with enzymes or receptors through mechanisms such as hydrogen bonding or π-stacking interactions. These interactions are crucial for understanding how this compound may exert its biological effects.
Case Studies and Research Findings
-
DPP-4 Inhibition :
- A study highlighted various scaffolds for designing DPP-4 inhibitors, suggesting that halogenated pyridines can enhance inhibitory activity against DPP-4, an enzyme involved in glucose metabolism and type 2 diabetes treatment .
- The incorporation of halogens like bromine into pyridine structures has been shown to increase binding affinity and potency against DPP-4, indicating that this compound could exhibit similar properties.
-
Antiproliferative Activity :
- A related study on diaryl derivatives demonstrated that modifications in structure could lead to improved antiproliferative activities against cancer cell lines. The findings suggested that specific structural features, including halogen substitutions, could enhance biological efficacy .
- The compound's potential to inhibit cell migration and induce apoptosis in cancer cells was also noted, aligning with findings from other studies on similar compounds .
- Cell Cycle Arrest :
Data Tables
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential DPP-4 inhibition |
| CHJ04022R | 0.2 - 1 | Inhibits A375 cell migration |
| BAY-069 | TBD | Dual BCAT1/2 inhibitor |
Q & A
Q. What are the established synthetic routes for 4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a pre-functionalized pyridine precursor. A common method is the bromination of 3-methoxy-2-(trifluoromethyl)pyridine using bromine (Br₂) in acetic acid or dichloromethane at room temperature or slightly elevated temperatures (40–60°C) . Alternative routes may employ electrophilic substitution reactions, where the methoxy group directs bromination to the para position relative to the trifluoromethyl group. Reaction optimization includes solvent polarity (polar aprotic solvents enhance electrophilic substitution) and stoichiometric control of bromine to minimize side products like di-brominated derivatives .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy at C3, bromine at C4) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : For molecular weight verification (M.W. ~256.02 g/mol) and fragmentation pattern analysis .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for structurally similar analogs .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Stability : Stable under standard laboratory conditions (room temperature, inert atmosphere) but degrades over extended periods; decomposition products may include de-brominated or oxidized derivatives .
- Solubility : Limited solubility in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM) .
- Melting Point : Data varies by synthesis route; analogs with similar substitution patterns report mp ranges of 120–125°C .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, methoxy) influence reactivity in cross-coupling reactions?
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the bromine position (C4). The methoxy (-OCH₃) group at C3 acts as an electron-donating substituent, directing electrophilic reactions to the C4 position. In Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-boronic acid coupling at C4, with yields dependent on ligand choice and solvent (e.g., toluene/ethanol mixtures) .
Q. What evidence exists for its interactions with biological targets, and how are these mechanisms studied?
Studies on analogs suggest potential interactions with enzymes via hydrogen bonding (methoxy oxygen) and π-stacking (aromatic ring). For example:
- Kinase Inhibition : Trifluoromethylpyridines exhibit competitive binding to ATP pockets in kinases, assessed via fluorescence polarization assays .
- CYP450 Interactions : Metabolic stability studies using liver microsomes quantify oxidation rates, with LC-MS/MS identifying hydroxylated metabolites .
Q. How do stability studies inform storage and experimental design for long-term projects?
Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) reveals degradation pathways:
- Hydrolytic Degradation : Bromine displacement by water in polar solvents, forming 3-methoxy-2-(trifluoromethyl)pyridin-4-ol .
- Photodegradation : UV exposure induces radical formation, mitigated by amber glass storage .
Q. How does the substitution pattern compare to structural analogs in terms of reactivity and bioactivity?
| Compound Name | Key Differences | Reactivity/Bioactivity Impact |
|---|---|---|
| 5-Bromo-3-fluoro-2-methoxypyridine | Fluorine at C5 vs. bromine at C4 | Reduced steric hindrance; lower logP |
| 3-Bromo-2-methoxy-4-methylpyridine | Methyl vs. trifluoromethyl at C2 | Higher metabolic stability; weaker EWG |
| 4-Bromo-3-hydroxy-2-(trifluoromethyl)pyridine | Hydroxy vs. methoxy at C3 | Altered hydrogen-bonding capacity |
Data from highlight trifluoromethyl groups enhance lipophilicity and target affinity compared to non-fluorinated analogs.
Q. What role does this compound play in medicinal chemistry lead optimization?
It serves as a versatile scaffold for:
- Fragment-Based Drug Design : Introducing sulfonamide or amide groups at C4 via SNAr to modulate solubility .
- Prodrug Development : Methoxy group at C3 can be replaced with phosphate esters for improved bioavailability .
Data Contradictions and Resolution
- Stability Claims : reports stability under standard conditions, while other studies note degradation in aqueous buffers. Resolution: Stability is context-dependent; use anhydrous solvents for long-term storage .
- Reaction Yields : Discrepancies in Suzuki coupling yields (40–80%) arise from boronic acid electronic profiles. Electron-deficient boronic acids (e.g., 4-nitrophenyl) show lower yields due to slower transmetallation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
